L-cystine

概要

説明

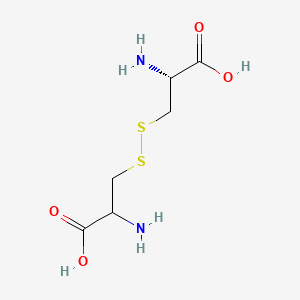

D-システイン: は、アミノ酸D-システインの酸化された二量体です。化学式(SCH₂CH(NH₂)CO₂H)₂の硫黄を含むアミノ酸です。D-システインは、2つのD-システイン分子の酸化によって形成され、ジスルフィド結合を介して結合しています。この化合物は、タンパク質の構造安定性に重要な役割を果たし、さまざまな生物学的プロセスに関与しています。

準備方法

合成経路と反応条件:

D-2,2-ジメチルチアゾリジン-4-カルボン酸の加水分解: この方法は、D-2,2-ジメチルチアゾリジン-4-カルボン酸を加水分解してD-システインを生成するものです.

D-システインの酸化: D-システインは、過酸化水素やヨウ素などの酸化剤を用いて、水溶液中でD-システインを酸化することによって合成することができます.

工業的生産方法:

化学反応の分析

反応の種類:

酸化: D-システインは、D-システインの酸化によって形成されます。

還元: D-システインは、ジチオスレイトールやβ-メルカプトエタノールなどの還元剤を用いてD-システインに戻すことができます.

一般的な試薬と条件:

酸化剤: 過酸化水素、ヨウ素。

還元剤: ジチオスレイトール、β-メルカプトエタノール。

反応条件: 水溶液、制御されたpH、および温度条件.

主な生成物:

酸化: D-システイン。

還元: D-システイン。

置換: さまざまな置換システイン誘導体.

科学研究への応用

化学:

タンパク質構造研究: D-システインは、ジスルフィド結合を形成する役割から、タンパク質の構造安定性を研究するために使用されます.

ペプチド合成: D-システインは、安定性と機能のためにジスルフィド結合を必要とするペプチドやタンパク質の合成に使用されます.

生物学:

細胞シグナル伝達: D-システインは、特に神経系において、細胞シグナル伝達経路に役割を果たします.

医学:

産業:

科学的研究の応用

Pharmaceutical Applications

L-Cystine is primarily recognized for its therapeutic properties in medicine. It is involved in the synthesis of glutathione, a crucial antioxidant that protects cells from oxidative stress.

Key Pharmaceutical Uses:

- Antioxidant Therapy: this compound supplementation has been shown to enhance antioxidant defense mechanisms in patients suffering from chronic diseases, including cardiovascular and neurodegenerative disorders .

- Respiratory Health: It is utilized in formulations for treating chronic obstructive pulmonary disease (COPD) and bronchitis due to its mucolytic properties, helping to break down mucus in the airways .

- Cystinosis Treatment: In patients with cystinosis, a genetic disorder leading to cystine accumulation in cells, this compound transport studies have shown its potential to improve cellular uptake and mitigate symptoms associated with the disease .

Nutritional Applications

This compound is increasingly incorporated into nutritional supplements aimed at improving health outcomes.

Nutritional Benefits:

- Nutritional Therapy: It has been used in the nutritional rehabilitation of children with severe malnutrition, aiding in the restoration of glutathione levels .

- Hair Health: Clinical studies indicate that this compound can promote hair growth and reduce hair loss when included in dietary supplements .

Case Study: Nutritional Therapy for Ictus Patients

- A study demonstrated that this compound supplementation reduced the risk of cardiovascular accidents in post-stroke patients by enhancing antioxidant status and improving metabolic health .

Cosmetic Applications

The cosmetic industry utilizes this compound for its beneficial effects on skin and hair.

Cosmetic Uses:

- Skin Care Formulations: this compound is included in creams and serums for its skin-rejuvenating properties, helping to reduce oxidative damage and enhance skin elasticity .

- Hair Care Products: Its incorporation into shampoos and conditioners has been linked to improved hair strength and reduced breakage .

Food Industry Applications

In the food industry, this compound serves multiple functions:

Food Processing Uses:

- Flavoring Agent: It is used as a flavor enhancer due to its ability to impart umami flavors .

- Chelating Agent: this compound acts as a chelating agent that can bind metal ions, which is beneficial for food preservation .

Summary of Findings

The following table summarizes the various applications of this compound across different fields:

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceuticals | Antioxidant therapy | Protects against oxidative stress |

| Respiratory health | Mucolytic effects for COPD | |

| Cystinosis treatment | Improves cellular cystine uptake | |

| Nutritional | Nutritional therapy for malnutrition | Restores glutathione levels |

| Hair health | Promotes hair growth | |

| Cosmetic | Skin care formulations | Reduces oxidative damage |

| Hair care products | Strengthens hair | |

| Food Industry | Flavoring agent | Enhances umami flavor |

| Chelating agent | Preserves food quality |

作用機序

分子標的と経路:

ジスルフィド結合の形成: D-システインは、タンパク質中でジスルフィド結合を形成し、構造安定性に寄与します.

レドックス反応: D-システインはレドックス反応に関与し、抗酸化剤として作用し、細胞を酸化損傷から保護します.

細胞シグナル伝達: D-システインは、特に神経系において、シグナル伝達分子として作用する細胞シグナル伝達経路に関与しています.

類似化合物との比較

類似化合物:

L-システイン: L-システインの酸化された二量体で、構造は似ていますが、キラリティが異なります.

システアミン: チオール基を含む関連化合物で、同様の用途に使用されます.

N-アセチルシステイン: 医薬品および栄養補助食品として使用されるシステインの誘導体.

D-システインの独自性:

生物活性

L-cystine, a dimeric form of the amino acid cysteine, plays a significant role in various biological processes. This article delves into its biological activity, including its metabolic pathways, health benefits, and clinical applications, supported by data tables and case studies.

1. Metabolism and Biochemical Role

This compound is formed by the oxidation of two cysteine molecules and serves as a critical component in protein synthesis and cellular metabolism. It is involved in the formation of disulfide bonds, which are essential for the structural stability of proteins.

1.1 Metabolic Pathways

- Oxidation: this compound can be oxidized from L-cysteine, which is crucial for maintaining cellular redox balance.

- Transport Mechanisms: The uptake of this compound at the blood-brain barrier (BBB) occurs via the xCT transporter system, which also facilitates the transport of glutamate. Studies indicate that this uptake is Na-independent and saturable, with a Michaelis-Menten constant (K) of 63.7 µM .

2. Health Benefits and Clinical Applications

This compound has been studied for its various health benefits, particularly in dermatology and respiratory health.

2.1 Dermatological Effects

A randomized controlled trial evaluated the effects of oral supplementation with this compound combined with reduced L-glutathione on skin pigmentation. Over 12 weeks, participants showed significant skin lightening effects compared to placebo groups .

| Group | Treatment | Skin Lightening Effect |

|---|---|---|

| 1 | Placebo | Minimal |

| 2 | This compound + Reduced L-Glutathione | Significant improvement |

| 3 | This compound alone | Moderate improvement |

2.2 Respiratory Health

This compound has been shown to enhance mucolytic activity in patients with chronic obstructive pulmonary disease (COPD). Its antioxidant properties help reduce oxidative stress in lung tissues, improving overall respiratory function .

3.1 Oral Halitosis Assessment

A case-control study assessed the efficacy of L-cysteine in differentiating the origin of oral halitosis. Patients using an L-cysteine solution showed a notable reduction in volatile sulfur compounds (VSCs) responsible for bad breath .

| Compound | Pre-Treatment Levels (%) | Post-Treatment Levels (%) |

|---|---|---|

| Sulfide | 5.40 | 48.64 |

| Methyl Mercaptan | 5.40 | 8.10 |

| Dimethyl Sulfide | 64.86 | 37.84 |

4. Research Findings

Recent studies highlight the potential therapeutic applications of this compound in various medical fields:

- Nutritional Therapy: In children with severe malnutrition, this compound supplementation restored glutathione levels, aiding recovery .

- Cardiovascular Health: Clinical trials suggest that this compound may reduce the risk of cardiovascular events in stroke patients .

5. Conclusion

This compound exhibits significant biological activity through its roles in metabolism, antioxidant defense, and clinical applications in dermatology and respiratory health. Ongoing research continues to explore its full potential as a therapeutic agent.

特性

IUPAC Name |

(2S)-2-amino-3-[[(2S)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVWYRKDKASIDU-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)SSC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031752 | |

| Record name | Cystine D-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |

| Record name | D-Cystine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12090 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

349-46-2, 923-32-0, 56-89-3 | |

| Record name | D-Cystine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cystine D-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cystine DL-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cystine D-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cystine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-cystine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX1RHN0Y0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYSTINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06681CV9GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。